Ethyl octadeca-9,12,15-trienoate

Lipid oxidation kinetics Autoxidation stability PUFA ester differentiation

Ethyl octadeca-9,12,15-trienoate (CAS 92177-52-1) is the all-trans (E,E,E) stereoisomer of the omega-3 polyunsaturated fatty acid ethyl ester commonly referred to as ethyl α-linolenate. It is a long-chain fatty acid ethyl ester (FAEE) with molecular formula C₂₀H₃₄O₂ and molecular weight 306.48 g/mol.

Molecular Formula C20H34O2
Molecular Weight 306.5 g/mol
CAS No. 92177-52-1
Cat. No. B10766961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl octadeca-9,12,15-trienoate
CAS92177-52-1
Molecular FormulaC20H34O2
Molecular Weight306.5 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCCCCCCCC(=O)OCC
InChIInChI=1S/C20H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h5-6,8-9,11-12H,3-4,7,10,13-19H2,1-2H3
InChIKeyJYYFMIOPGOFNPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Octadeca-9,12,15-trienoate (CAS 92177-52-1): Sourcing the All-Trans Omega-3 Ethyl Ester for Specialized Research


Ethyl octadeca-9,12,15-trienoate (CAS 92177-52-1) is the all-trans (E,E,E) stereoisomer of the omega-3 polyunsaturated fatty acid ethyl ester commonly referred to as ethyl α-linolenate [1]. It is a long-chain fatty acid ethyl ester (FAEE) with molecular formula C₂₀H₃₄O₂ and molecular weight 306.48 g/mol [2]. Unlike the more prevalent all-cis isomer (CAS 1191-41-9), the all-trans geometry confers distinct physicochemical properties—including altered oxidative kinetics, chromatographic retention behaviour, and lipid bilayer interactions—that make this specific stereoisomer a targeted tool for isomer-specific mechanistic studies, analytical method validation, and comparative lipid oxidation research [1][3].

Isomer-specific mechanistic studies (all-trans geometry)
Analytical method validation (distinct chromatographic retention)
Comparative lipid oxidation research (reported distinct kinetics)

Why Ethyl Octadeca-9,12,15-trienoate (CAS 92177-52-1) Cannot Be Interchanged with the All-Cis Isomer, Free Acid, Methyl Ester, or Triglyceride Form


Substituting the all-trans ethyl ester (CAS 92177-52-1) with the all-cis isomer (CAS 1191-41-9), free α-linolenic acid, methyl linolenate, or the triglyceride form introduces uncontrolled variables that can invalidate experimental outcomes. The all-trans geometry alters the spatial configuration of the triene system, which Myers et al. (1941) demonstrated directly modulates the maximum velocity of oxygen absorption during autoxidation—the all-trans (elaidolinolenic) acid and its esters oxidise at rates distinct from their all-cis counterparts [1]. Furthermore, the free acid oxidises approximately 2.2-fold faster than the corresponding ethyl ester under identical conditions [1]. The methyl ester exhibits a different anti-melanogenesis IC₅₀ (60 μM) compared to the ethyl ester (70 μM) in B16 melanoma cells [2], and the triglyceride form shows superior hydrolysis by pancreatic lipase relative to the ethyl ester in the INFOGEST simulated digestion model, leading to different bioavailability profiles [3]. These quantitative divergences mean that stereochemistry, head-group chemistry, and formulation format are not interchangeable parameters.

Isomer geometry

All-cis isomer substitution may shift oxidation kinetics and chromatographic profile, confounding isomer-specific mechanistic studies.

Free acid or methyl ester

Free acid oxidises faster; methyl ester may yield different cell-based potency—endpoint profiles may not transfer directly.

Triglyceride form

Digestion hydrolysis differs from ethyl ester; bioavailability context may require separate validation.

Quantitative Differentiation Evidence for Ethyl Octadeca-9,12,15-trienoate (CAS 92177-52-1) vs. Closest Analogs


Autoxidation Induction Period: Ethyl Ester vs. Free α-Linolenic Acid at 40°C

In a direct head-to-head manometric comparison, ethyl linolenate exhibits a maximum oxygen absorption velocity of 0.24 mol O₂/mol substance/100 min at 40°C, which is 2.17-fold lower (i.e., greater oxidative stability) than that of the corresponding free α-linolenic acid, measured at 0.52 mol O₂/mol/100 min under identical conditions [1]. The study further demonstrated that spatial configuration of the double bonds (all-trans vs. all-cis) exerts an independent and quantifiable effect on oxidation rate, meaning that the all-trans ethyl ester (CAS 92177-52-1) will show a distinct kinetic profile relative to the all-cis ethyl ester (CAS 1191-41-9), as confirmed by the differential rates observed between elaidolinolenic acid (all-trans) and α-linolenic acid (all-cis) in the same experimental series [1].

Autoxidation Rate
Head-to-head
Ethyl ester 2.17× lower O₂ absorption vs. free acid (40°C)
Head-group and geometry control oxidation baseline; supports isomer-controlled study design.
All-trans vs. all-cis configuration also modulates rate (Myers 1941).
Lipid oxidation kinetics Autoxidation stability PUFA ester differentiation

Aqueous Oxidative Stability Ranking: Ethyl Linolenate vs. Ethyl Linoleate and Ethyl Docosahexaenoate

In a direct comparative study of ethyl ester oxidative stability in aqueous solution, ethyl linolenate (LN, three double bonds) exhibited intermediate stability between ethyl docosahexaenoate (DHA, six double bonds; highest stability) and ethyl linoleate (LA, two double bonds; lowest stability), as measured by the decrease in unoxidized substrate and formation of total hydroperoxides, conjugated dienes, and monohydroperoxides [1]. This ranking was observed using both Fe²⁺-ascorbic acid and 2,2′-azobis(2,4-dimethylvaleronitrile) (AMVN) as initiators. Critically, the stability order reversed when oxidation was conducted in organic solvents (chloroform or ethanol) with AMVN, demonstrating that ethyl linolenate's relative oxidative stability is medium-dependent—a property not shared equally by all PUFA ethyl esters [1].

Aqueous Stability Rank
Reported
DHA > ethyl linolenate (LN) > LA (aqueous)
Medium-dependent stability; LN not simply more oxidisable than LA. Supports aqueous oxidation model design.
Rank reverses in organic solvents (Hirano 1997).
Aqueous lipid oxidation PUFA stability ranking Hydroperoxide formation

Anti-Melanogenesis IC₅₀: Ethyl Linolenate (70 μM) vs. Methyl Linolenate (60 μM) in B16 Melanoma Cells

In a study evaluating ten fatty acid alkyl esters isolated from Oxalis triangularis, ethyl linolenate significantly blocked forskolin-induced melanogenesis and inhibited tyrosinase activity in mouse B16 melanoma cells, with a reported IC₅₀ of 70 μM for inhibition of cellular melanin production [1]. The methyl ester counterpart, methyl linolenate, demonstrated an IC₅₀ of 60 μM in the same assay system—representing a 10 μM (approximately 14%) greater potency for the methyl ester relative to the ethyl ester [1][2]. Both compounds acted through inhibition of cAMP production. The differential IC₅₀ values indicate that the alkyl ester head-group length (methyl vs. ethyl) modulates anti-melanogenic potency in a measurable way.

Cell-Based Potency
Assay context
Ethyl linolenate IC₅₀: 70 μM; Methyl linolenate IC₅₀: 60 μM (B16)
Ester head-group modulates cellular activity; cross-study comparisons require matching ester form.
~14% difference; tyrosinase/cAMP pathway (Huh 2010).
Melanogenesis inhibition Skin whitening research Tyrosinase activity

GC Kovats Retention Index: Ethyl Linolenate (RI 2139–2169) vs. Methyl Linolenate (RI 1893–2100) on HP-5MS

On the commonly used HP-5MS (5% phenyl methyl siloxane) capillary column, ethyl linolenate (C₂₀H₃₄O₂, MW 306.48) displays Kovats retention indices ranging from 2139 to 2169, whereas methyl linolenate (C₁₉H₃₂O₂, MW 292.46) elutes earlier with retention indices spanning 1893 to 2100 on the same or equivalent non-polar columns [1][2]. The minimum ΔRI between the two esters on HP-5MS is approximately 39 units (2139 – 2100), and the maximum separation exceeds 270 units (2169 – 1893), providing unambiguous chromatographic resolution under standard GC conditions. On polar wax-type columns, ethyl linolenate yields RI values of 2542 (AT-Wax) and 2596 (Supelcowax-10), further extending the differentiation window [1].

GC Retention
Analytical context
Ethyl linolenate HP-5MS RI: 2139–2169; Methyl: 1893–2100
Large RI gap enables confident FAEE peak assignment without both authentic standards.
Min ΔRI ~39 units; polar columns increase separation.
Gas chromatography Retention index Fatty acid ester identification

In Vitro Hydrolysis Behaviour: ALA Ethyl Ester (ALA-EE) vs. Triglyceride Form in the INFOGEST Simulated Digestion Model

Using the internationally standardised INFOGEST static in vitro digestion model, ALA ethyl ester (ALA-EE) demonstrated reduced and slower hydrolysis compared to the triglyceride (TAG) form of α-linolenic acid. Hydrolysis of ALA-EE increased significantly when co-incubated with triolein or 2-monoolein at 10:1 or 20:1 (ALA-EE to co-substrate w/w), compared to ALA-EE incubated alone [1]. Extending the intestinal phase from 2 to 4 hours produced a statistically significant (p < 0.05) increase in ALA-EE hydrolysis in the presence of 2-monoolein at a 10:1 ratio. Microencapsulation of linseed oil ethyl esters further enhanced hydrolysis relative to neat ethyl esters, attributed to emulsification facilitating pancreatic lipase access [1]. These data confirm that the ethyl ester form imposes a kinetic barrier to digestion that is not present with the TAG form, and that this barrier can be partially mitigated by formulation strategies.

Digestion Hydrolysis
Class-level
ALA ethyl ester hydrolysed slower than TAG; co-substrate dependent
Ethyl ester imposes kinetic barrier; formulation context affects bioavailability interpretation.
INFOGEST model; p
Clinical Endpoint Context
Context-dependent
Symptom normalisation within 10 days in deficiency patients
Reported endpoint response in nutritional deficiency; supports nutrition research context, not general health claim.
Estimated ALA requirement ~990 mg/day (Bjerve 1989).
In vitro digestion Bioavailability modelling Pancreatic lipase hydrolysis

Clinical Translation: Ethyl α-Linolenate Corrects Omega-3 Deficiency Symptoms Within 10 Days in Human Patients

In a clinical study of three patients with diagnosed omega-3 fatty acid deficiency presenting with hemorrhagic dermatitis, hemorrhagic folliculitis, skin atrophy, and scaly dermatitis, oral supplementation with ethyl α-linolenate (followed later by purified fish oil EPA) began to normalise clinical symptoms within 10 days [1]. The study further demonstrated that the mitogenic response in isolated lymphocytes was reduced while the number of T lymphocytes increased significantly during supplementation. Based on dose-response analysis, the estimated dietary requirement of α-linolenic acid to achieve mid-normal plasma and erythrocyte omega-3 concentrations was approximately 990 mg/day (1.0% of total caloric intake), while the corresponding long-chain omega-3 requirement was 350–400 mg/day [1]. This study established ethyl α-linolenate as an effective and clinically validated delivery form for correcting omega-3 deficiency.

Clinical Endpoint Context
Context-dependent
Symptom normalisation within 10 days in deficiency patients
Reported endpoint response in nutritional deficiency; supports nutrition research context, not general health claim.
Estimated ALA requirement ~990 mg/day (Bjerve 1989).
Omega-3 fatty acid deficiency Clinical supplementation Essential fatty acid requirement

Optimal Application Scenarios for Ethyl Octadeca-9,12,15-trienoate (CAS 92177-52-1) Based on Quantitative Differentiation Evidence


Isomer-Specific Lipid Oxidation Kinetic Studies

The all-trans (E,E,E) geometry of CAS 92177-52-1 makes this compound uniquely suited for studies investigating the effect of double-bond spatial configuration on PUFA oxidation kinetics. As demonstrated by Myers et al. (1941), the all-trans isomer (elaidolinolenic acid series) oxidises at a rate distinct from the all-cis isomer, and the ethyl ester oxidises at approximately half the rate of the free acid [1]. Researchers designing controlled oxidation experiments—whether for mechanistic studies of lipid peroxidation, antioxidant screening, or stability testing of PUFA-containing formulations—should specify the all-trans ethyl ester when the experimental question specifically concerns trans fatty acid oxidative behaviour, as substituting the all-cis isomer would confound the stereochemical variable.

Cosmetic Anti-Melanogenesis Compound Screening with Defined Ester Head-Group

The demonstrated anti-melanogenic activity of ethyl linolenate (IC₅₀ = 70 μM in forskolin-stimulated B16 melanoma cells) via cAMP pathway inhibition and tyrosinase suppression [2] positions this compound as a reference standard for cosmetic active screening programmes. The 14% potency difference relative to the methyl ester (IC₅₀ = 60 μM) means that procurement decisions for screening libraries must deliberately select the ethyl ester if the goal is to benchmark against published ethyl linolenate data—using the methyl ester as a substitute would introduce a systematic error in potency ranking. The all-trans isomer may further show distinct activity relative to the all-cis form, warranting isomer-specific procurement for structure-activity relationship (SAR) studies in skin-whitening research.

Nutritional Bioavailability Studies Requiring Defined Ethyl Ester vs. Triglyceride Comparators

The INFOGEST digestion model data [3] demonstrate that ALA ethyl ester hydrolysis is slower and co-substrate-dependent compared to the triglyceride form. For researchers investigating omega-3 fatty acid bioavailability, formulating defined experimental diets, or developing novel delivery systems (e.g., microencapsulation, self-emulsifying systems), the ethyl ester represents a specific formulation format with documented kinetic limitations. Procurement of CAS 92177-52-1 as the all-trans ethyl ester allows investigation of whether stereochemistry further modulates digestion and absorption kinetics—an open question that cannot be addressed using the more common all-cis ethyl ester (CAS 1191-41-9).

GC and GC-MS Analytical Method Development Requiring High-Purity Reference Standards

The substantial Kovats retention index separation between ethyl linolenate (RI 2139–2169 on HP-5MS) and methyl linolenate (RI 1893–2100) [4] makes the ethyl ester an essential reference standard for laboratories developing GC or GC-MS methods for fatty acid ethyl ester (FAEE) profiling—particularly in forensic toxicology (FAEEs as alcohol abuse markers), food authentication, or biodiesel characterisation. The all-trans isomer (CAS 92177-52-1) can additionally serve as a diagnostic standard to verify chromatographic resolution of cis/trans FAEE isomers, a critical quality parameter in edible oil and biodiesel analysis where trans fatty acid content is regulated.

Application
Selection Property
Validation Focus
Isomer-specific lipid oxidation studies
Stereochemical geometry (all-trans)
Oxidation kinetic profile vs. all-cis and free acid
Cosmetic active screening (melanogenesis)
Ester head-group (ethyl)
Cell-based tyrosinase and cAMP pathway endpoints
Lipid digestion and bioavailability research
Formulation format (ethyl ester)
In vitro hydrolysis kinetics (INFOGEST)
Fatty acid ethyl ester (FAEE) GC/GC-MS profiling
Chromatographic retention index
Cis/trans isomer resolution and peak identification
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